2,6-Difluoro-N-hexylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 241.28 g/mol. This compound features a benzamide structure where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a hexyl group is attached to the nitrogen atom of the amide functional group. The presence of fluorine atoms significantly influences the compound's chemical properties and biological activities.
2,6-Difluoro-N-hexylbenzamide can be classified under the category of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (amide). The fluorination of the benzene ring enhances its lipophilicity and alters its electronic properties, making it of interest in medicinal chemistry and materials science.
The synthesis of 2,6-Difluoro-N-hexylbenzamide typically involves the acylation of hexylamine with 2,6-difluorobenzoyl chloride. The reaction is generally conducted in an organic solvent such as dichloromethane, with triethylamine serving as a base to neutralize the hydrochloric acid produced during the reaction.
This method ensures high yields and purity of the final product, suitable for further applications in research.
The molecular structure of 2,6-Difluoro-N-hexylbenzamide can be represented as follows:
The structure features a non-planar conformation due to steric hindrance from the hexyl chain and the fluorine substituents on the aromatic ring, which affects its interaction with biological targets.
2,6-Difluoro-N-hexylbenzamide participates in various chemical reactions:
These reactions allow for further functionalization of the compound for specific applications in pharmaceutical chemistry.
The mechanism of action for 2,6-Difluoro-N-hexylbenzamide primarily involves its inhibition of bacterial cell division by targeting the protein FtsZ. FtsZ is essential for bacterial cytokinesis, and binding of this compound to its allosteric site prevents FtsZ polymerization:
Studies have shown that fluorinated derivatives like this compound exhibit enhanced interactions due to their unique conformational properties compared to non-fluorinated analogs.
The physical properties of 2,6-Difluoro-N-hexylbenzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 241.28 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
The chemical properties include its stability under standard laboratory conditions, reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group, and susceptibility to reduction and oxidation reactions.
2,6-Difluoro-N-hexylbenzamide has several applications in scientific research:
The discovery of 2,6-difluoro-N-hexylbenzamide (DFHBA) emerged from systematic optimization of early benzamide-based FtsZ inhibitors. Initial work identified 3-methoxybenzamide (3-MBA) as a modest FtsZ inhibitor with limited antibacterial activity. Strategic fluorination at the 2,6-positions yielded 2,6-difluoro-3-methoxybenzamide (DFMBA), exhibiting significantly enhanced Staphylococcus aureus inhibition (minimum inhibitory concentration reduction >10-fold versus 3-MBA) [1]. The critical breakthrough came with alkoxy chain elongation; replacing methoxy with hexyloxy transformed activity profiles, yielding DFHBA. This modification exploited hydrophobic pockets in FtsZ's allosteric binding site, dramatically improving compound penetration and target affinity. DFHBA became a cornerstone molecule for studying FtsZ inhibition mechanisms and structure-activity relationships (SAR) in Gram-positive pathogens [1].
DFHBA exemplifies rational medicinal chemistry optimization targeting bacterial cell division. Its design incorporates three pharmacophoric elements:
This trifecta positions DFHBA as a template molecule for novel FtsZ inhibitors. Its chemical tractability facilitates analogue synthesis, enabling extensive SAR exploration. Crucially, replacing the carboxamide with isosteres like hydroxamic acid or hydrazide abolished activity, underlining this group's indispensability for FtsZ binding and antibacterial function [1].
DFHBA's significance stems from its validated mechanism against the essential FtsZ target, offering potential against drug-resistant strains. It induces characteristic filamentation in Bacillus subtilis and S. aureus due to failed cell division, confirming FtsZ-specific action [1]. Key unresolved questions include:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7